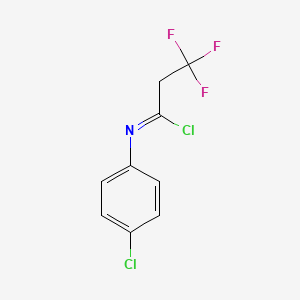
n-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is an organic compound that features a trifluoromethyl group and a chlorophenyl group attached to a propanimidoyl chloride backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride typically involves the reaction of 4-chloroaniline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Step 1: Dissolve 4-chloroaniline in anhydrous pyridine.
Step 2: Slowly add 3,3,3-trifluoropropionyl chloride to the solution while maintaining the temperature below 0°C.
Step 3: Stir the reaction mixture at room temperature for several hours.
Step 4: Quench the reaction with water and extract the product with an organic solvent such as dichloromethane.
Step 5: Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and temperature control. The product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation can lead to the formation of corresponding amides or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride involves its interaction with nucleophiles, leading to the formation of covalent bonds. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and biological studies to modify target molecules or inhibit specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)-3,3,3-trifluoropropionamide
- N-(4-Chlorophenyl)-3,3,3-trifluoropropanamide
- N-(4-Chlorophenyl)-3,3,3-trifluoropropanoyl chloride
Uniqueness
N-(4-Chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is unique due to the presence of both a trifluoromethyl group and a chlorophenyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C9H6Cl2F3N |
|---|---|
Molekulargewicht |
256.05 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c10-6-1-3-7(4-2-6)15-8(11)5-9(12,13)14/h1-4H,5H2 |
InChI-Schlüssel |
IXYMSFLIKBOWMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=C(CC(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



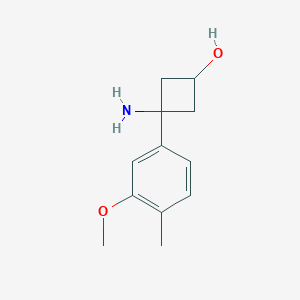

![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
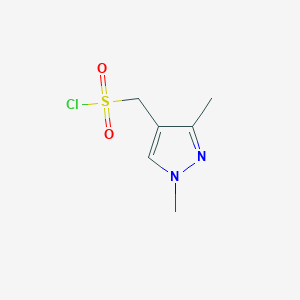
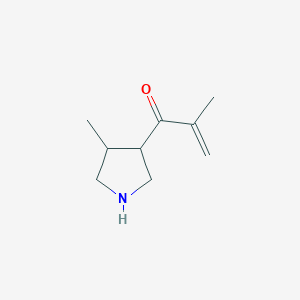
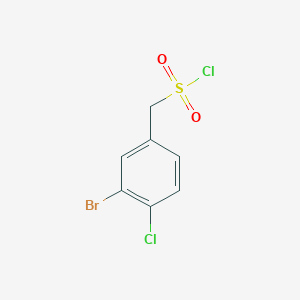

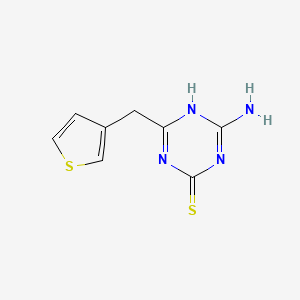



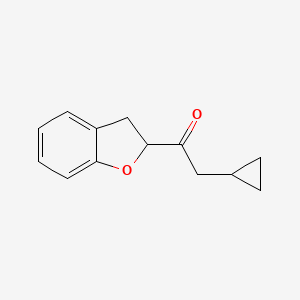
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13194671.png)
